molecular formula C20H16FN3O3S B10916841 3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916841
M. Wt: 397.4 g/mol
InChI Key: VHEZQVUEAZFVFW-UHFFFAOYSA-N
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Description

3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, methoxyethyl, and thienyl groups attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the fluorophenyl, methoxyethyl, and thienyl groups through various coupling reactions. Common reagents used in these steps include organometallic reagents, halogenated intermediates, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, while in material science, it may interact with other molecules to form a stable complex.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FLUOROPHENYL)-2-(2-THIENYL)ACRYLONITRILE: Shares the fluorophenyl and thienyl groups but differs in the core structure and functional groups.

    3-(2-FLUOROPHENYL)-2-(2-THIENYL)ACRYLONITRILE: Another compound with similar substituents but a different core structure.

Uniqueness

The uniqueness of 3-(2-FLUOROPHENYL)-N~4~-(2-METHOXYETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H16FN3O3S/c1-26-9-8-22-19(25)13-11-15(16-7-4-10-28-16)23-20-17(13)18(24-27-20)12-5-2-3-6-14(12)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)

InChI Key

VHEZQVUEAZFVFW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4=CC=CS4

Origin of Product

United States

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